(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone
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Description
(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H21ClN2O4S and its molecular weight is 432.92. The purity is usually 95%.
BenchChem offers high-quality (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in this area primarily focuses on the synthesis of novel compounds and their detailed characterization using various spectroscopic and analytical techniques. For instance, the synthesis of related compounds involves intricate chemical reactions, such as the substitution reaction of specific oxime compounds with sulfonyl and acid chlorides, leading to the formation of compounds with potential antimicrobial activity. These synthesized compounds undergo thorough characterization using methods like X-ray diffraction, NMR, IR, and LCMS to elucidate their molecular structure, stability, and conformation (Karthik et al., 2021; Mallesha & Mohana, 2014).
Biological Activity Exploration
Another significant area of research involves exploring the biological activities of synthesized compounds. This includes assessing their antimicrobial, antiviral, and potential antitumor activities through various in vitro and in vivo assays. Studies have reported the synthesis of compounds and subsequent testing against a range of bacterial and fungal strains, revealing varying levels of biological activity. These investigations provide crucial insights into the therapeutic potential of these compounds, paving the way for further research and development (Chen et al., 2010; Rui, 2010).
Molecular Interaction Studies
Molecular interaction studies, including molecular docking and theoretical calculations, are crucial for understanding how these compounds interact with biological targets. These studies help in identifying the binding affinities, interaction sites, and potential mechanisms of action of the compounds. Such insights are invaluable in drug design and discovery processes, allowing researchers to optimize compounds for better efficacy and specificity (Shim et al., 2002).
properties
IUPAC Name |
[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-26-16-7-3-5-14(19(16)27-2)20(25)24-11-9-13(10-12-24)28-21-23-18-15(22)6-4-8-17(18)29-21/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTQXMSRZDNALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.